molecular formula C21H19NO2S B11940793 N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide CAS No. 853348-01-3

N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide

Cat. No.: B11940793
CAS No.: 853348-01-3
M. Wt: 349.4 g/mol
InChI Key: XLEPPNZHRFIVDF-OUKQBFOZSA-N
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Description

N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group, a phenylthienyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the reaction of 2-ethoxyaniline with 4-phenyl-2-thiophenecarboxaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the propenamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
  • N-(2-Chlorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
  • N-(2-Fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide

Uniqueness

N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

853348-01-3

Molecular Formula

C21H19NO2S

Molecular Weight

349.4 g/mol

IUPAC Name

(E)-N-(2-ethoxyphenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide

InChI

InChI=1S/C21H19NO2S/c1-2-24-20-11-7-6-10-19(20)22-21(23)13-12-18-14-17(15-25-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,22,23)/b13-12+

InChI Key

XLEPPNZHRFIVDF-OUKQBFOZSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CS2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=CC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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